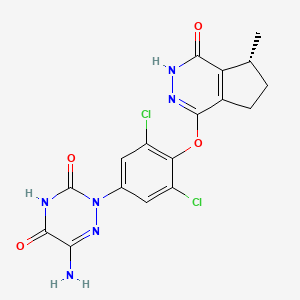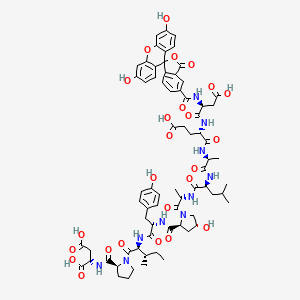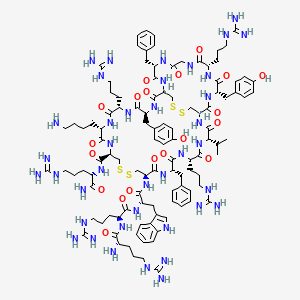
PHSHPALTPEQK-(Lys-13C6,15N2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHSHPALTPEQK-(Lys-13C6,15N2): is a peptide compound labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling is often used in scientific research to trace and quantify the compound during various processes. The sequence of this peptide is Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, with the lysine residue specifically labeled with carbon-13 and nitrogen-15 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PHSHPALTPEQK-(Lys-13C6,15N2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The isotopically labeled lysine is incorporated at the desired position during the synthesis. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of PHSHPALTPEQK-(Lys-13C6,15N2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: PHSHPALTPEQK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids .
Applications De Recherche Scientifique
Chemistry: PHSHPALTPEQK-(Lys-13C6,15N2) is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The stable isotopes allow for precise quantification and tracking of the peptide .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme kinetics, and cellular uptake. The isotopic labeling helps in distinguishing the peptide from endogenous compounds .
Medicine: In medical research, PHSHPALTPEQK-(Lys-13C6,15N2) is used in drug development and pharmacokinetic studies. The stable isotopes provide valuable information on the distribution, metabolism, and excretion of the peptide .
Industry: Industrially, this peptide is used in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of PHSHPALTPEQK-(Lys-13C6,15N2) depends on its specific application. Generally, the peptide interacts with its molecular targets through binding interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The stable isotopes do not alter the peptide’s biological activity but allow for precise tracking and quantification .
Comparaison Avec Des Composés Similaires
PHSHPALTPEQK-(Lys-12C,14N): The non-labeled version of the peptide.
PHSHPALTPEQK-(Lys-2H): A deuterium-labeled version.
PHSHPALTPEQK-(Lys-13C,14N): Labeled with carbon-13 but not nitrogen-15
Uniqueness: PHSHPALTPEQK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research applications compared to single-labeled or non-labeled versions .
Propriétés
Formule moléculaire |
C59H92N18O18 |
|---|---|
Poids moléculaire |
1349.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |
Clé InChI |
VVVLENVWNAABPY-LDSCYASTSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


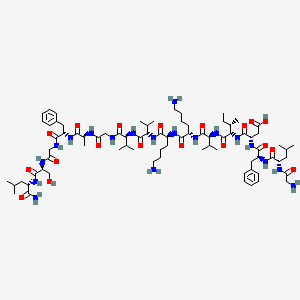

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

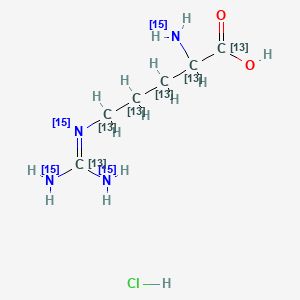
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
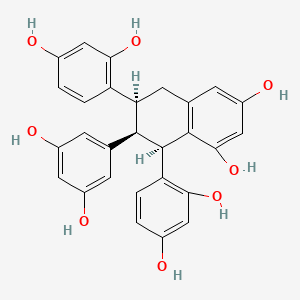
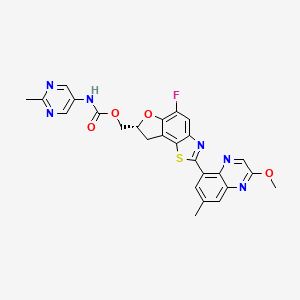
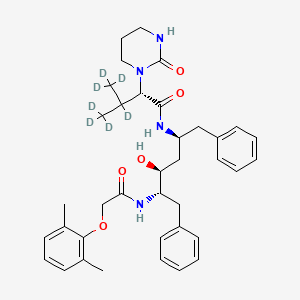
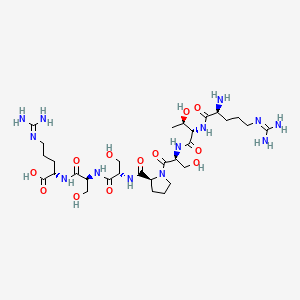
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
